

# Spectroscopic Profile of 2-Chloro-4-methoxypyrimidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidine

Cat. No.: B1349098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic building block, **2-Chloro-4-methoxypyrimidine** (CAS No. 22536-63-6). The information presented herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug discovery. The data is compiled from various spectral databases and includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Chloro-4-methoxypyrimidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.46	Doublet (d)	5.7	1H	Pyrimidine-H
7.01	Doublet (d)	5.7	1H	Pyrimidine-H
3.94	Singlet (s)	-	3H	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz[1]

#### <sup>13</sup>C NMR Data

Detailed experimental <sup>13</sup>C NMR data for **2-Chloro-4-methoxypyrimidine** is available in spectral databases such as PubChem and SpectraBase.[2] Researchers are encouraged to consult these resources for the full spectral information.

## Infrared (IR) Spectroscopy

#### ATR-IR Spectral Data

A summary of the most significant IR absorption bands is provided below. For a complete, interactive spectrum, please refer to the spectral data available on PubChem.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Tentative)
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~1600-1585	Strong	C=N Stretch (Pyrimidine Ring)
~1500-1400	Strong	C=C Stretch (Pyrimidine Ring)
~1260-1050	Strong	C-O Stretch
Below 800	Medium-Strong	C-Cl Stretch

## Mass Spectrometry (MS)

## GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) analysis of **2-Chloro-4-methoxypyrimidine** reveals the following prominent mass-to-charge ratio ( $m/z$ ) peaks.<sup>[2]</sup>

$m/z$	Relative Intensity	Assignment
144	Most Abundant	Molecular Ion $[M]^+$
79	Second Highest	Fragment Ion
114	Third Highest	Fragment Ion

## Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data for **2-Chloro-4-methoxypyrimidine** are not publicly available, the following are generalized methodologies based on the instrumentation cited in public databases.<sup>[2]</sup>

## NMR Spectroscopy

A sample of **2-Chloro-4-methoxypyrimidine** would be dissolved in a suitable deuterated solvent, such as DMSO- $d_6$  or  $CDCl_3$ . The  $^1H$  and  $^{13}C$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1H$  NMR, standard acquisition parameters would be used, and for  $^{13}C$  NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

## ATR-IR Spectroscopy

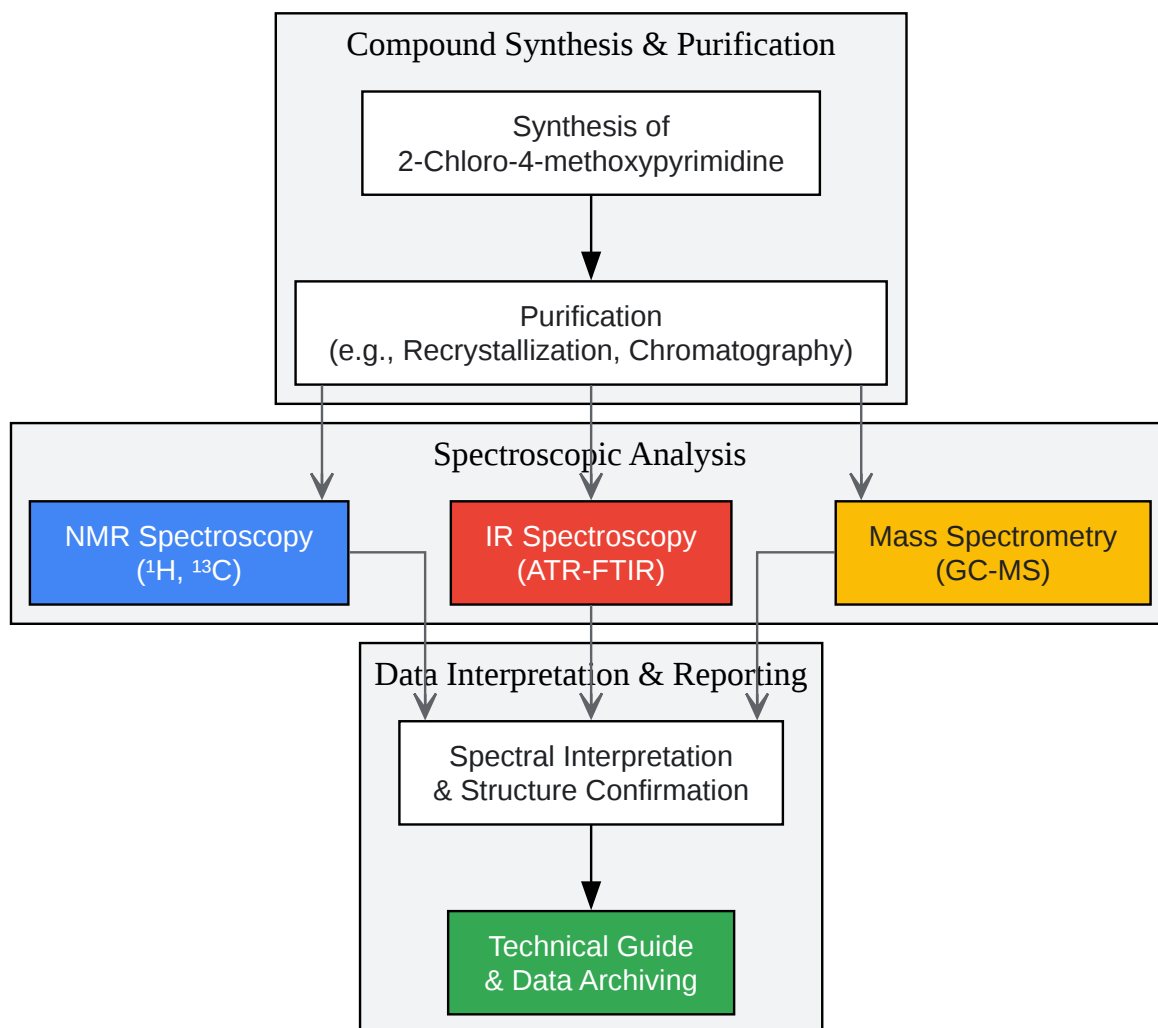
The ATR-IR spectrum was likely obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.<sup>[2]</sup> A small amount of the solid **2-Chloro-4-methoxypyrimidine** sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure would be applied to ensure good contact between the sample and the crystal. The spectrum would then be recorded over a standard wavenumber range (e.g., 4000-400  $cm^{-1}$ ).

## Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **2-Chloro-4-methoxypyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared. This solution would be injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC would be equipped with a suitable capillary column (e.g., a non-polar or semi-polar column) to separate the analyte from any impurities. The separated compound would then be introduced into the MS, where it would be ionized (typically by electron ionization) and the resulting ions separated based on their mass-to-charge ratio.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-4-methoxypyrimidine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-4-methoxypyrimidine, CAS No. 22536-63-6 - iChemical [ichemical.com]
- 2. 2-Chloro-4-methoxypyrimidine | C<sub>5</sub>H<sub>5</sub>ClN<sub>2</sub>O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methoxypyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349098#spectroscopic-data-nmr-ir-ms-of-2-chloro-4-methoxypyrimidine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)